(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide
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Overview
Description
6-bromobenzo[d]thiazol-2(3H)-one is a compound that has been synthesized and studied for its potential cytotoxic and antibacterial activities . It’s been used to derive 1,2,3-triazole derivatives, which have shown good cytotoxicity against human cancer cell lines MCF-7 and HeLa .
Synthesis Analysis
The 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives of 6-bromobenzo[d]thiazol-2(3H)-one involve 1,3-dipolar cycloaddition .Scientific Research Applications
Gastroprotective Properties
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide has demonstrated potential in gastroprotective applications. Ebrotidine, a compound with a similar structure, was reported to have H2-receptor antagonistic properties combined with cytoprotective agents. It does not rely on endogenous prostaglandin generation but enhances mucosal responses, improving the protective qualities of mucus gel, which is crucial for ulcer healing and maintaining mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Presence and Implications
The presence and fate of compounds with similar structures in aquatic environments have been a concern. Studies on parabens, which contain phenolic hydroxyl groups like thiazole derivatives, show that they are ubiquitous in surface water and sediments. This calls for more research on their environmental impact, stability, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Brominated Flame Retardants
The structural analogs of this compound are used in flame retardants. Recent reviews have focused on their occurrence in indoor air, dust, consumer goods, and food, highlighting the increasing application of these compounds and the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, like the one , have been extensively studied for their therapeutic potential. They are known for their broad spectrum of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, neuroprotective, and antitumor properties. The diversity and potential of thiazole derivatives in medicinal chemistry have been highlighted in various reviews, indicating a significant interest in these compounds for drug development (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Future Directions
Properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2OS/c1-3-5-6-13(18)16-14-17(4-2)11-8-7-10(15)9-12(11)19-14/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYLJWTFOTNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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